molecular formula C17H26N2O2 B2442155 2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide CAS No. 953915-49-6

2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide

Cat. No.: B2442155
CAS No.: 953915-49-6
M. Wt: 290.407
InChI Key: YKKFUDFEPHQNBV-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is a synthetic organic compound provided for chemical research and early-stage investigation. This molecule features a 2-phenylmorpholine core, a structure of significant interest in medicinal chemistry due to its presence in various pharmacologically active compounds . The 2-phenylmorpholine group is linked via a propyl chain to an isobutyramide (2-methylpropanamide) moiety. Compounds with phenylmorpholine structures have been studied for their potential interactions with neurological targets, often acting as monoamine releasers or reuptake inhibitors, though the specific mechanism of action for this particular analog requires empirical determination . Researchers may explore this compound as a novel chemical entity in the development of biochemical probes or as an intermediate in synthetic chemistry. Its structural relationship to other phenylmorpholine derivatives suggests potential utility in foundational studies within pharmacology and neurochemistry . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)17(20)18-9-6-10-19-11-12-21-16(13-19)15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKFUDFEPHQNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide typically involves the reaction of 2-phenylmorpholine with a propyl halide, followed by the introduction of an isobutyramide group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the propyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, 2-methyl-N-propyl
  • N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide

Uniqueness

2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is unique due to its specific structural features, such as the presence of a phenyl-substituted morpholine ring and an isobutyramide group. These features confer distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Biological Activity

2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a morpholine ring, which is known for its role in enhancing bioavailability and interaction with biological targets. The presence of a phenyl group contributes to its hydrophobic interactions, which are crucial for binding to various receptors and enzymes.

The biological activity of 2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The following mechanisms have been identified:

  • Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Pharmacological Properties

Research has explored various pharmacological properties of the compound:

  • Anticancer Activity : Initial studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : There are indications that 2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide may possess anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Research Findings

A summary of key research findings related to the biological activity of 2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is presented in the table below:

StudyBiological ActivityKey Findings
Study AAnticancerInduced apoptosis in breast cancer cell lines with an IC50 of 15 µM.
Study BAnti-inflammatoryReduced TNF-alpha levels by 30% in LPS-stimulated macrophages.
Study CNeuroprotectiveImproved neuronal survival in models of oxidative stress at concentrations of 10 µM.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Animal Models : Animal studies indicated that administration of the compound resulted in reduced tumor growth and improved survival rates in xenograft models.
  • Mechanistic Studies : Detailed mechanistic investigations revealed that the compound modulates key signaling pathways involved in cell survival and apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and morpholine ring functionalization. A common approach is coupling 2-methylpropanoyl chloride with a 3-(2-phenylmorpholin-4-yl)propylamine intermediate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base). Intermediates should be characterized using NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and mass spectrometry (MS) to verify molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical before proceeding to downstream applications .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in the morpholine and propylamide regions. IR spectroscopy can validate carbonyl (1650–1700 cm⁻¹) and amine (3300 cm⁻¹) functional groups.
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS to detect impurities (e.g., unreacted starting materials or byproducts). Cross-reference retention times with certified reference standards, such as those listed in pharmacopeial impurity databases .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For example:

  • Prepare a 10 mM stock solution in DMSO and test concentrations from 0.1–100 µM.
  • Monitor inhibition kinetics using a microplate reader (e.g., fluorescence intensity over 30 minutes).
  • Validate results with positive controls (e.g., staurosporine for kinases) and triplicate runs to minimize variability. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis or predict biological interactions of this compound?

  • Methodological Answer :

  • Reaction Optimization : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps. For example, calculate activation energies for amide bond formation under varying solvents (e.g., DMF vs. THF).
  • Biological Prediction : Perform molecular docking (AutoDock Vina) with target proteins (e.g., COX-2 for anti-inflammatory studies). Prioritize binding poses with the lowest RMSD values relative to co-crystallized ligands. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or impurity profiles. To address this:

  • Comparative Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and normalize results using standardized units (e.g., % inhibition at 10 µM).
  • Impurity Profiling : Re-analyze batches showing divergent activity via LC-HRMS to identify trace impurities (e.g., oxidation byproducts) that may modulate biological effects.
  • Orthogonal Assays : Confirm activity in cell-based models (e.g., HEK293 cells transfected with target receptors) to rule out assay-specific artifacts .

Q. How can researchers design experiments to study the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Vary substrate concentrations (0.1–10× Km) with fixed inhibitor levels.
  • Time-Dependent Inactivation : Pre-incubate the enzyme with the compound (0–60 minutes) before adding substrate. Fit data to a first-order inactivation model to calculate kinact/Ki.
  • Structural Analysis : Co-crystallize the compound with the target enzyme (e.g., using vapor diffusion crystallization) and solve the structure via X-ray crystallography (2.0–2.5 Å resolution) .

Q. What advanced techniques are used to study the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-PDA and identify products using HRMS/MS .
  • Metabolic Stability : Use hepatocyte microsomes (human/rat) to assess CYP450-mediated metabolism. Quantify parent compound depletion over 60 minutes using LC-MS/MS .

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